Product packaging for 2-(5-Amino-1H-indol-1-YL)acetamide(Cat. No.:)

2-(5-Amino-1H-indol-1-YL)acetamide

Cat. No.: B13076573
M. Wt: 189.21 g/mol
InChI Key: YAUSZYUMQBJAPW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-indol-1-YL)acetamide (CAS Number: 393835-65-9) is an indole-derived synthetic compound supplied as a chemical building block for research and experimental purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several US Food and Drug Administration (FDA)-approved drugs . Indole derivatives are recognized for their significant role in regulating numerous proteins and genes involved in cancer development, making them a focal point in anticancer drug discovery . Specifically, indole-based molecules have demonstrated efficacy in targeting key oncogenic pathways and inhibiting a range of proteins such as TRK, VEGFR, and EGFR, as well as enzymes like tubulin . The 5-amino substituent on the indole ring of this particular compound presents a key synthetic handle for further chemical modification, allowing medicinal chemists to explore structure-activity relationships (SAR) and develop novel derivatives with optimized properties . Research into analogous 2-(1H-indol-1-yl)acetamide compounds has revealed their potential as covalent inhibitors of specific oncogenic protein targets, such as KRAS G12C , which is a driver in certain lung and colorectal cancers . Furthermore, structurally similar molecules have been synthesized and evaluated for promising antioxidant activities, highlighting the broad therapeutic potential of this chemical class . As a small molecule with a molecular formula of C 12 H 15 N 3 O and a molecular weight of 217.27 g/mol, this compound serves as a valuable intermediate for researchers engaged in the design and development of new pharmacologically active agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B13076573 2-(5-Amino-1H-indol-1-YL)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(5-aminoindol-1-yl)acetamide

InChI

InChI=1S/C10H11N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14)

InChI Key

YAUSZYUMQBJAPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)N)C=C1N

Origin of Product

United States

Synthetic Methodologies for 2 5 Amino 1h Indol 1 Yl Acetamide and Its Analogues

Retrosynthetic Analysis and Design of Synthetic Pathways

A retrosynthetic analysis of 2-(5-Amino-1H-indol-1-YL)acetamide reveals several key disconnections that form the basis for designing synthetic routes. The primary bond formations to consider are the N1-C bond of the acetamide (B32628) group and the construction of the functionalized indole (B1671886) ring itself.

A logical retrosynthetic approach involves disconnecting the acetamide side chain from the indole nitrogen. This leads to two key precursors: 5-aminoindole (B14826) and a suitable two-carbon electrophile, such as 2-haloacetamide. Further disconnection of the 5-aminoindole precursor focuses on the introduction of the amino group and the formation of the indole nucleus.

Strategies for Indole Ring Formation and N-Substitution

The indole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. numberanalytics.com Classical methods like the Fischer, Leimgruber-Batcho, and Gassman syntheses are robust and widely used for constructing the core indole structure. numberanalytics.comluc.edu For the target molecule, a strategy that allows for pre-functionalization of the benzene (B151609) ring of the indole is advantageous.

The Fischer indole synthesis, for instance, could utilize a substituted phenylhydrazine, such as p-nitrophenylhydrazine, which upon reaction with an appropriate carbonyl compound and subsequent cyclization, would yield a 5-nitroindole (B16589) derivative. google.comacs.org This nitro group can then be reduced to the desired amino group in a later step.

N-substitution of the indole ring is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophile. bhu.ac.in Common bases include sodium hydride (NaH), potassium tert-butoxide, or sodamide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). bhu.ac.inresearchgate.net The resulting indolide anion is a potent nucleophile that can react with various electrophiles at the nitrogen atom. bhu.ac.in

Introduction and Functionalization of the Acetamide Moiety

The acetamide group is introduced onto the N1 position of the indole ring, a process known as N-alkylation. rsc.orggoogle.com A common and effective method involves the reaction of the pre-formed 5-aminoindole (or a protected version) with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, in the presence of a base. ontosight.ai The base deprotonates the indole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the haloacetamide. bhu.ac.in

The choice of solvent can be critical for selectivity, with polar aprotic solvents like DMSO and DMF often favoring N-alkylation over C-alkylation. researchgate.net The reaction conditions, including temperature and the nature of the base and solvent, can be optimized to maximize the yield of the desired N-substituted product.

An alternative approach for the synthesis of N-acetamide indoles involves the iterative modification of a simpler starting indole. acs.org This could involve, for example, the introduction of a different functional group at the N1 position which is then chemically transformed into the acetamide moiety.

Strategies for Incorporating the 5-Amino Group on the Indole Ring

The introduction of the 5-amino group onto the indole ring is a critical step. A common and reliable strategy is the reduction of a 5-nitroindole precursor. acs.org The nitration of indole itself under strongly acidic conditions can lead to substitution at the 5-position. bhu.ac.in However, to avoid potential side reactions and polymerization of the indole nucleus under harsh acidic conditions, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often preferred. bhu.ac.in

Once the 5-nitroindole is obtained, it can be reduced to 5-aminoindole using various reducing agents. acs.orgacs.org Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acid (e.g., tin or iron in HCl) are effective methods. acs.org Another mild and efficient method is the use of sodium hydrosulfite. acs.org

Alternatively, the Bartoli indole synthesis provides a direct route to substituted indoles from nitroarenes and vinyl Grignard reagents, offering a potential pathway to aminoindoles through the use of amino-substituted nitroarenes. rsc.org

Development of Classical and Advanced Synthetic Routes

The synthesis of this compound can be approached through both traditional multi-step sequences and more modern, efficient one-pot or cascade reactions.

Multi-Step Synthesis Approaches and Yield Optimization

A classical multi-step synthesis for this compound would typically follow the logic of the retrosynthetic analysis. A representative multi-step route is outlined below:

Nitration of Indole: Indole is nitrated to produce 5-nitroindole. acs.orgguidechem.com Optimization of this step involves selecting the appropriate nitrating agent and reaction conditions to maximize the yield of the 5-nitro isomer and minimize side products. bhu.ac.in

Protection of the Amino Group (Optional): If the subsequent N-alkylation step is not compatible with the free amino group, it can be protected. Common protecting groups for amines include acetyl, tert-butyloxycarbonyl (Boc), or benzyl (B1604629) groups.

N-Alkylation: The 5-nitroindole is N-alkylated with a 2-haloacetamide. ontosight.ai Optimization would focus on the choice of base, solvent, and temperature to achieve high yields of the N-alkylated product. researchgate.net

Reduction of the Nitro Group: The nitro group of the N-alkylated 5-nitroindole is reduced to the corresponding amine. acs.orgchemicalbook.com The choice of reducing agent is crucial to ensure it does not affect other functional groups in the molecule.

Deprotection (if applicable): If a protecting group was used for the amino function, it is removed in the final step to yield the target compound.

Table 1: Example of a Multi-Step Synthesis Approach

StepReactionKey ReagentsPotential Yield
1Nitration of IndoleHNO₃/H₂SO₄ or Benzoyl Nitrate60-90% guidechem.com
2N-Alkylation2-Chloroacetamide, NaH, DMF70-95%
3Nitro ReductionH₂, Pd/C or SnCl₂/HCl85-98% acs.org

Yields are approximate and can vary based on specific reaction conditions and substrates.

One-Pot and Cascade Reactions in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of one-pot and cascade reactions to improve efficiency, reduce waste, and simplify procedures. researchgate.netresearchgate.net For the synthesis of this compound, a one-pot approach could potentially combine several of the individual steps of the classical synthesis.

For instance, a domino reaction could be designed where the N-alkylation of a 5-nitroindole and the subsequent reduction of the nitro group occur in the same reaction vessel without isolation of the intermediate. rsc.org This would require a careful selection of reagents and conditions that are compatible with both transformations.

Another advanced strategy involves the use of cascade reactions to build the indole ring and introduce the desired functionalities in a single, orchestrated sequence. mdpi.comnih.gov For example, a process could be envisioned that starts from simpler precursors and, through a series of intramolecular cyclizations and functional group transformations, assembles the final molecule. organic-chemistry.org While specific examples for the direct one-pot synthesis of this compound are not readily found in the literature, the principles of one-pot synthesis are being increasingly applied to the construction of complex indole derivatives. rsc.org

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The construction of the indole scaffold and its subsequent functionalization are often improved by the use of catalysts that enhance reaction rates, yields, and selectivity. nih.gov Transition metal catalysis, in particular, is a highly effective method for forming the crucial C-N bonds in the indole ring. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium are frequently employed for their efficiency in promoting reactions like aminations and cyclizations. mdpi.comacs.orgnumberanalytics.com For instance, palladium- or copper-catalyzed amination reactions of o-alkynylhaloarenes followed by cyclization provide an efficient and flexible route to the indole backbone in good to excellent yields. acs.org

Beyond precious metals, various other catalytic systems have been developed to improve sustainability and efficiency. nih.gov These include:

Lewis Acids: Catalysts like Zn(OTf)₂ and borane (B79455) Lewis acids can activate substrates and control reaction pathways. acs.orgscispace.com Borane catalysts, for example, have been used for the chemo- and regio-selective amidation of indoles. scispace.com

Organocatalysis: Small organic molecules, such as amino acids like L-proline, can catalyze indole synthesis with high efficiency, often under mild conditions. nih.govdergipark.org.tr

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly approach to catalyzing reactions involving indoles. numberanalytics.com

These catalytic approaches are crucial for synthesizing complex derivatives by allowing for milder reaction conditions and greater functional group tolerance, which are essential for assembling a multi-functionalized molecule like this compound.

Table 1: Overview of Catalytic Systems in Indole Synthesis

Catalyst Type Examples Application in Indole Synthesis Reference
Transition Metals Palladium, Copper, Rhodium, Iridium C-N bond formation, cyclization, C-H activation, cross-coupling. mdpi.comacs.orgnumberanalytics.com mdpi.comacs.orgnumberanalytics.com
Lewis Acids Zn(OTf)₂, B(C₆F₅)₃, BCl₃ Migratory cycloisomerization, activation of substrates, regioselective amidation. acs.orgscispace.com acs.orgscispace.com
Organocatalysts L-Proline, Chiral Phosphoric Acids Regioselective synthesis, asymmetric alkylation. nih.govmdpi.com nih.govmdpi.com
Biocatalysts Enzymes Stereoselective reactions. numberanalytics.com numberanalytics.com

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving selectivity is a central challenge in the synthesis of polysubstituted indoles. The indole ring has multiple reactive sites, including the N1-position, the C2 and C3 positions of the pyrrole (B145914) ring, and the C4-C7 positions of the benzene ring. nih.govacs.org The synthesis of this compound requires precise control over functionalization at the N1 and C5 positions, without unintended reactions at other sites.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In synthesizing the target molecule, for example, methods must be employed that ensure the alkylation occurs specifically on the indole nitrogen (N-alkylation) rather than the amino group at C5. Similarly, during the introduction of the amino group, other potentially reactive sites must remain untouched. Novel methods have been developed for the chemoselective N-H or C-2 arylation of indole derivatives, demonstrating that reaction outcomes can be controlled by the choice of catalyst. acs.org

Regioselectivity: This is the control of the position of functionalization. While the C3 position is the most nucleophilic and typically the most reactive site in electrophilic substitutions, researchgate.net the synthesis of this compound demands functionalization at the N1 and C5 positions. Accessing the benzene core (C4-C7) is considerably more challenging. nih.govacs.org Strategies to direct reactions to these less-reactive positions often involve the use of directing groups. nih.govacs.org For instance, installing specific groups at the N1 position can direct metallation and subsequent functionalization to the C7 or C6 positions. nih.govacs.org Similarly, strategic placement of a group at C3 can direct reactions to the C4 or C5 positions. nih.gov

Stereoselectivity: When chiral centers are present, controlling their three-dimensional arrangement is crucial. While the target compound itself is not chiral, the synthesis of analogues or intermediates might involve stereoselective steps. Asymmetric catalysis using chiral catalysts or auxiliaries is a common strategy to induce stereoselectivity in reactions involving indoles. mdpi.comnumberanalytics.com

Table 2: Strategies for Regioselective Functionalization of the Indole Nucleus

Target Position Strategy Example Reference
C2/C3 Inherent nucleophilicity, Friedel-Crafts type reactions. Most common functionalization pathway. researchgate.net researchgate.net
N1 N-alkylation using a base. N-alkylation of indoles is challenging compared to C-alkylation but achievable. researchgate.net researchgate.net
C4-C7 Directed C-H functionalization. Use of directing groups (e.g., N-P(O)tBu₂, N-pivaloyl) to guide metal catalysts to specific C-H bonds on the benzene ring. nih.govacs.org nih.govacs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of complex molecules like indoles.

One of the core tenets of green chemistry is the reduction or replacement of hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Numerous methods for indole synthesis have been adapted to run in aqueous media, sometimes using surfactants or co-solvents to overcome solubility issues. researchgate.net For example, multicomponent reactions to build the indole core have been successfully performed in ethanol, a more benign solvent than many traditional organic solvents. rsc.org

Solvent-free, or solid-state, reactions offer another environmentally friendly alternative. Microwave-assisted solvent-free methods, such as for the Bischler indole synthesis, can dramatically reduce reaction times and eliminate the need for solvents altogether. organic-chemistry.orgresearchgate.net These approaches often lead to simpler work-up procedures and a reduction in chemical waste. organic-chemistry.org

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. nih.gov Reactions with high atom economy are inherently greener as they generate less waste.

Reaction Types: Addition and rearrangement reactions, such as the Diels-Alder reaction, are considered highly atom-economical as most or all of the atoms from the reactants are incorporated into the product. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are fundamentally aligned with green chemistry principles. rsc.org They often exhibit high atom economy and reduce the number of synthetic steps, saving energy and resources and minimizing waste. rsc.orgnih.govacs.org

Continuous Flow Synthesis: This technique involves pumping reactants through a reactor where the reaction occurs continuously. It offers advantages over traditional batch processing, including better process control, enhanced safety, and easier scalability. nih.gov Continuous flow systems can also lead to significant waste minimization by integrating reaction and purification steps and allowing for catalyst recycling. acs.org

Table 3: Comparison of Reaction Types by Atom Economy

Reaction Type Atom Economy Description Reference
Rearrangement/Addition High (~100%) All reactant atoms are incorporated into the product. nih.gov
Multicomponent Reactions High Multiple starting materials combine, incorporating most atoms into the final structure. rsc.org
Substitution/Elimination Low Stoichiometric byproducts are generated, leading to waste. nih.gov

Synthesis of Deuterated and Isotopically Labeled this compound Derivatives

Isotopically labeled compounds, where one or more atoms are replaced by an isotope (e.g., deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C)), are invaluable tools in chemical and biological research. rsc.orgresearchgate.netumn.edu They are used in mechanistic studies to trace the path of atoms through a reaction, and as internal standards for quantitative analysis by mass spectrometry. umn.eduyoutube.com

Several methods have been developed for the site-selective isotopic labeling of indoles. Gold(I)-catalysis, for instance, enables the regioselective labeling of indoles at the C3 or C2 positions using deuterated water (D₂O) as the isotopic source. chemrxiv.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. chemrxiv.org The synthesis of fully labeled indole rings, such as [¹³C₆]indole from ¹³CO₂, has also been achieved, providing powerful tools for metabolic studies. rsc.orgresearchgate.net The synthesis of deuterated tryptophans and other indole derivatives allows for high-resolution nuclear magnetic resonance (NMR) spectroscopy. rsc.org These labeling strategies could be adapted to produce deuterated or ¹³C-labeled versions of this compound for use in various research applications.

Table 4: Methods for Isotopic Labeling of Indoles

Isotope Method Position Labeled Reference
²H (Deuterium) Au(I)-Catalyzed H/D Exchange C2 or C3 chemrxiv.org
³H (Tritium) Au(I)-Catalyzed H/T Exchange C3 chemrxiv.org
¹³C Multi-step synthesis from ¹³CO₂ All 6 carbons of the benzene ring ([¹³C₆]indole) rsc.orgresearchgate.netumn.edu
¹⁵N Fischer Indole Synthesis with ¹⁵N-labeled phenylhydrazine N1 youtube.com

Advanced Spectroscopic and Structural Elucidation of 2 5 Amino 1h Indol 1 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(5-Amino-1H-indol-1-YL)acetamide

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances, offering insights into its conformational preferences.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Complete Assignment and Conformational Analysis

The structural elucidation of this compound is achieved through a comprehensive analysis of its 1D and 2D NMR spectra. sdsu.eduscience.govyoutube.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, helping to establish connectivity between adjacent protons. sdsu.eduresearchgate.net For this compound, COSY would confirm the coupling between protons on the indole (B1671886) ring and within the acetamide (B32628) side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net This experiment is instrumental in connecting different fragments of the molecule, such as linking the acetamide side chain to the indole ring at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net This information is vital for determining the three-dimensional structure and preferred conformation of the molecule in solution.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on general knowledge of similar structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH₂~3.5 (br s, 2H)-
H-2~6.4 (d, J=3.0 Hz, 1H)~101
H-3~7.1 (d, J=3.0 Hz, 1H)~128
H-4~7.0 (d, J=8.5 Hz, 1H)~112
H-6~6.6 (dd, J=8.5, 2.0 Hz, 1H)~110
H-7~6.9 (d, J=2.0 Hz, 1H)~105
CH₂~4.8 (s, 2H)~50
C=O-~170
CONH₂~7.2 (br s, 1H), ~7.0 (br s, 1H)-
C-3a-~129
C-5-~142
C-7a-~131

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its solid form. This is particularly important for identifying and distinguishing between different polymorphic forms, which can exhibit distinct physical properties. ssNMR can also provide insights into the local environment and packing of molecules in microcrystalline materials where single-crystal X-ray diffraction may not be feasible. The technique can reveal differences in chemical shifts and relaxation times that are indicative of different crystal packing arrangements and intermolecular interactions in various polymorphs.

X-ray Crystallography for Crystalline Forms of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Absolute Configuration and Crystal Packing Arrangements

A single-crystal X-ray diffraction study of this compound would provide the exact bond lengths, bond angles, and torsion angles of the molecule. This allows for the unambiguous determination of its absolute configuration in the solid state. Furthermore, the analysis of the crystal structure reveals how the individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular forces. nih.govnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. chemscene.com

The FTIR and Raman spectra of this compound would exhibit characteristic vibrational modes for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the various vibrations of the indole ring. The positions and shapes of these bands can be sensitive to the molecular environment. For instance, the N-H and C=O stretching frequencies are known to shift upon the formation of hydrogen bonds. researchgate.net By comparing the spectra in different states (e.g., solid vs. solution) or in different polymorphic forms, one can gain insights into the strength and nature of the hydrogen bonding networks.

A table of expected vibrational frequencies for key functional groups is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3400 - 3200
Amide (N-H)Stretch3350 - 3150
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
Carbonyl (C=O)Stretch1680 - 1630
C=C (Aromatic)Stretch1600 - 1450
N-HBend1650 - 1580
C-NStretch1350 - 1000

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) with high accuracy. This data, in conjunction with fragmentation analysis, provides definitive structural confirmation.

For this compound, with a molecular formula of C₁₀H₁₁N₃O, the theoretical exact mass can be calculated. chemscene.com This value serves as a benchmark for experimental HRMS measurements. In a typical analysis, the compound would be ionized, often forming a protonated molecule [M+H]⁺, and its exact mass measured.

A detailed study of the fragmentation of this specific molecule has not been extensively published. However, analysis of related indole-containing structures and peptides allows for the prediction of a probable fragmentation pathway. nih.govresearchgate.net The fragmentation process, induced by techniques such as collision-induced dissociation (CID), would likely involve the cleavage of the amide bond and fragmentations around the indole ring and the acetamide side chain.

Key predicted fragmentation patterns would include:

Loss of the acetamide group: Cleavage of the bond between the indole nitrogen and the side chain.

Fragmentation of the acetamide side chain: Loss of ammonia (B1221849) (NH₃) or carbon monoxide (CO) from the side chain.

Ring fragmentation: Breakage of the indole ring structure, though this typically requires higher energy.

The precise fragmentation pathway and the relative abundance of fragment ions would provide unequivocal evidence for the compound's structure. Without experimental data, a definitive fragmentation scheme cannot be constructed.

Table 1: Predicted HRMS Data for this compound and Its Adducts

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₀H₁₂N₃O⁺190.0975
[M+Na]⁺C₁₀H₁₁N₃NaO⁺212.0794
[M+K]⁺C₁₀H₁₁N₃KO⁺228.0534

Note: This table represents theoretical values. Experimental data is required for confirmation.

Reaction Mechanisms and Chemical Transformations of 2 5 Amino 1h Indol 1 Yl Acetamide

Reactivity of the Indole (B1671886) Nitrogen (N-1) and Aromatic System

The indole ring is an electron-rich heteroaromatic system, a characteristic that fundamentally governs its reactivity. The lone pair of electrons on the indole nitrogen (N-1) participates in the aromatic π-system, increasing the electron density across the ring and rendering it highly susceptible to electrophilic attack. This inherent reactivity is further modulated by the substituents at the N-1 and C-5 positions.

The N-1 position, occupied by the acetamide (B32628) group, influences the electronic properties of the indole ring. While the nitrogen of the acetamide itself is generally not reactive due to resonance delocalization with the adjacent carbonyl group, the indole nitrogen (N-1) can be deprotonated under basic conditions. This generates a nucleophilic indolide anion, which can readily participate in N-alkylation or N-arylation reactions. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed), are effective for the N-arylation of indoles, though the specific application to this substrate would require empirical validation. nih.gov

The aromatic system of the indole nucleus, particularly the benzene (B151609) portion, is strongly activated by the C-5 amino group, which is a powerful electron-donating group. This activation directs electrophilic aromatic substitution (SEAr) reactions preferentially to the positions ortho and para to the amino group, namely the C-4 and C-6 positions. The indole ring itself is generally most reactive towards electrophiles at the C-3 position; however, the presence of the N-1 substituent and the potent C-5 amino group makes substitutions at C-4 and C-6 highly probable. The outcome of electrophilic substitution is thus a result of the combined directing effects of the activating amino group and the heterocyclic ring system.

Table 1: Summary of Reactivity at the Indole Core
Reactive SiteType of ReactivityCommon ReactionsInfluencing Factors
Indole N-1 Nucleophilic (after deprotonation)Alkylation, Arylation (e.g., Buchwald-Hartwig, Ullmann)Base strength, reaction conditions
Aromatic Ring (C4, C6) Electrophilic SubstitutionHalogenation, Nitration, Sulfonation, Friedel-CraftsStrong activation by C-5 amino group
Aromatic Ring (C2, C3) Electrophilic SubstitutionGeneral indole reactivity, influenced by N-1 and C-5 substituentsSteric hindrance, electronic effects of substituents

Chemical Transformations of the Amino Group at C-5

The primary aromatic amino group at the C-5 position is a key functional handle for a variety of chemical transformations, owing to its nucleophilic character.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the C-5 amino group makes it a potent nucleophile, enabling it to react with a range of electrophiles.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction forms a new amide bond and is often used to protect the amino group or to introduce specific acyl moieties into the molecule. The synthesis of N–N atropisomeric N-aminoindoles has been achieved through catalytic N-acylation, highlighting the utility of this transformation. acs.org Highly selective acylation reagents have been developed that can differentiate between various types of amino groups within a molecule. nih.gov

Alkylation: Reaction with alkylating agents, typically alkyl halides, can lead to the formation of secondary and tertiary amines at the C-5 position. This reaction usually proceeds via nucleophilic substitution and may require basic conditions to neutralize the acid generated.

Arylation: The C-5 amino group can also undergo N-arylation through cross-coupling reactions, similar to the N-1 position. Catalytic systems, often based on palladium or copper, facilitate the formation of a new carbon-nitrogen bond with an aryl halide or a similar coupling partner. Iron-catalyzed direct α-arylation of α-amino carbonyl compounds with indoles has also been reported, offering an alternative pathway for C-N bond formation. rsc.org

Table 2: General Transformations of the C-5 Amino Group
Reaction TypeReagent ClassProduct Functional GroupTypical Conditions
Acylation Acyl Halides, AnhydridesAmideBase (e.g., pyridine, triethylamine)
Alkylation Alkyl HalidesSecondary/Tertiary AmineBase (e.g., K₂CO₃, NaH)
Arylation Aryl HalidesDiaryl AminePd or Cu catalyst, Base

Diazotization and Coupling Reactions for Derivative Synthesis

The primary aromatic amine at C-5 is a gateway to one of the most versatile transformations in aromatic chemistry: diazotization. byjus.com Treatment of 2-(5-amino-1H-indol-1-yl)acetamide with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.org This intermediate, an imidazolyl-5-diazonium salt derivative, is highly valuable for subsequent functionalization. researchgate.net

Sandmeyer Reactions: The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in reactions often catalyzed by copper(I) salts. wikipedia.orggeeksforgeeks.orgnih.gov This allows for the introduction of functionalities that are difficult to install by direct electrophilic substitution.

Azo Coupling: The diazonium salt can also act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline (B41778). wikipedia.orgyoutube.comorganic-chemistry.org This azo coupling reaction yields highly colored azo compounds, which are prominent in the dye industry and have applications as molecular probes. nih.gov

Table 3: Potential Derivatives via Diazotization of the C-5 Amino Group
Reaction NameReagent(s)Resulting C-5 Substituent
Sandmeyer (Chlorination)CuCl / HCl-Cl
Sandmeyer (Bromination)CuBr / HBr-Br
Sandmeyer (Cyanation)CuCN / KCN-CN
Schiemann ReactionHBF₄, then heat-F
IodinationKI-I
HydroxylationCu₂O / Cu(NO₃)₂, H₂O-OH
Azo CouplingActivated Aromatic (e.g., Phenol)-N=N-Ar-OH

Reactivity and Modifications of the Acetamide Moiety

The acetamide side chain at the N-1 position also presents opportunities for chemical modification, primarily through hydrolysis or reactions involving the amide nitrogen.

Hydrolysis Kinetics and Mechanisms

The amide bond of the acetamide group can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base, to yield 5-amino-1H-indole-1-acetic acid and ammonia (B1221849). libretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of ammonia (which is protonated to ammonium (B1175870) under the acidic conditions) yields the carboxylic acid product. cdnsciencepub.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to eject the amide anion (⁻NH₂), a very poor leaving group. To facilitate this, a proton transfer from water typically occurs concurrently or subsequently, leading to the formation of the carboxylate salt and ammonia. The reaction often requires heating to proceed at a reasonable rate. etsu.edu

Kinetic studies on the hydrolysis of simple amides like acetamide show that the reaction rate is dependent on factors such as acid/base concentration, temperature, and the solvent system.

Table 4: Representative Kinetic Data for Acid Hydrolysis of Acetamide
Temperature (°C)Solvent (Water + Ethylene Glycol, wt%)Rate Constant (k) (L mol⁻¹ s⁻¹)
550% EG4.88 x 10⁻⁴
5520% EG3.51 x 10⁻⁴
5550% EG1.95 x 10⁻⁴
650% EG12.50 x 10⁻⁴
6520% EG8.81 x 10⁻⁴
6550% EG4.81 x 10⁻⁴
Data adapted from studies on acetamide hydrolysis to illustrate trends.

Amidation and Derivatization at the Amide Nitrogen

The primary amide of the acetamide group offers further synthetic handles. While amides are generally stable, their derivatization is possible under specific conditions. nih.gov

N-Alkylation/Arylation: Direct alkylation or arylation of the amide nitrogen is challenging due to the reduced nucleophilicity of the nitrogen atom. However, it can be achieved using strong bases to deprotonate the amide followed by reaction with an electrophile. organic-chemistry.org

Amidation/Transamidation: Amide-to-amide exchange, or transamidation, can be performed to synthesize different substituted amides. This often requires catalysts or the use of highly reactive amide equivalents. researchgate.netorganic-chemistry.org For instance, coupling of carboxylic acids with amines can be mediated by various reagents to form amide bonds under mild conditions.

Derivatization to Other Functional Groups: The acetamide moiety can be converted into other functional groups. For example, reaction with dehydrating agents can, in principle, yield a nitrile, although this is less common for such substituted systems. A more common transformation is the conversion to a thioamide using reagents like Lawesson's reagent, which replaces the carbonyl oxygen with sulfur. Derivatization is a key strategy for modifying molecular properties, as seen in the conversion of hydroxyl groups to acetamides to improve bioavailability. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The reactivity of the indole ring in this compound towards aromatic substitution is dictated by the electronic properties of its substituents. The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

The indole ring system is significantly more reactive towards electrophiles than benzene. nih.govmasterorganicchemistry.com This reactivity is further enhanced in this compound by the presence of the amino group at the C5 position. The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. libretexts.org

The directing effect of the substituents determines the position of electrophilic attack.

Pyrrole (B145914) Ring: The point of highest electron density in the indole nucleus is the C3 position. Therefore, in the absence of strong directing groups elsewhere, electrophilic attack typically occurs at C3. nih.govyoutube.com However, the N1 position is substituted with an acetamide group, which can sterically hinder and electronically influence the pyrrole ring's reactivity.

Benzene Ring: The C5-amino group is a powerful ortho-, para-director. libretexts.org This means it directs incoming electrophiles to the positions ortho (C4 and C6) and para (C7, although C7 is less favored) to itself. The acetamide group at N1 is an electron-withdrawing group, which deactivates the pyrrole ring but its effect on the benzene part is less direct. Consequently, electrophilic substitution is most likely to occur on the activated benzene portion of the molecule.

The primary sites for electrophilic attack on this compound are predicted to be the C4 and C6 positions, due to the strong activating and directing effect of the C5-amino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionActivating/Deactivating GroupPredicted ReactivityRationale
C4, C6 C5-Amino (ortho)Highly FavoredStrong activation and ortho-directing effect from the amino group. libretexts.org
C7 C5-Amino (para)Less FavoredPara-position is electronically favored but may be sterically hindered.
C2, C3 N1-AcetamideDisfavoredThe N1-substituent deactivates the pyrrole ring towards EAS. C3 is generally the most nucleophilic site on an unsubstituted indole, but the powerful C5-amino group directs reactivity to the benzene ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgchemistrysteps.comnih.gov

The indole ring of this compound is electron-rich due to the inherent nature of the indole system and the electron-donating C5-amino group. nih.govlibretexts.org Therefore, it is not susceptible to classic SNAr reactions under normal conditions. For such a reaction to occur, the molecule would first need to be functionalized with a suitable leaving group and powerful electron-withdrawing groups. youtube.comyoutube.com

Oxidative and Reductive Transformations of this compound

The potential for oxidation and reduction is centered on the amino group and the indole ring itself.

Oxidative Transformations

The indole nucleus, particularly with activating substituents like amino or hydroxyl groups, is prone to oxidation. researchgate.net The amino group at C5 makes the molecule susceptible to oxidative processes.

Oxidation of the Amino Group: Primary aromatic amines can be oxidized to various products, including nitroso, nitro, and azoxy compounds, or can undergo oxidative polymerization. The specific outcome depends on the oxidant and reaction conditions.

Oxidation of the Indole Ring: Strong oxidizing agents can lead to the cleavage of the indole ring. A common biomimetic transformation is the Witkop-Winterfeldt oxidation, which can cleave the C2-C3 bond of the indole nucleus to form other heterocyclic structures or aniline derivatives. caltech.edu The oxidation of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole has been demonstrated using mild oxidants like Chloramine-B, highlighting the reactivity of the pyrrole ring portion even with substituents on the benzene ring. researchgate.net The oxidative polymerization of dihydroxyindoles is a key step in melanin (B1238610) biosynthesis, suggesting that under certain oxidative conditions, amino-indoles could also form polymeric materials. researchgate.netnih.gov

Reductive Transformations

The parent molecule, this compound, does not possess functional groups that are readily reduced under standard catalytic hydrogenation or with common reducing agents. The aromatic indole system is generally stable to reduction unless harsh conditions are employed.

However, if the molecule were modified, reduction could become a key transformation. For instance, if the amino group were replaced by a nitro group (forming 2-(5-Nitro-1H-indol-1-YL)acetamide), this nitro group could be readily reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like NaBH₄ with a suitable catalyst. google.comchemicalbook.com

Photochemical and Thermal Stability and Decomposition Pathways

The stability of this compound is influenced by light and heat, with the indole core being the primary site of degradation.

Photochemical Stability

Indole and its derivatives are known to be photochemically active, absorbing UV radiation which can trigger various transformations. acs.org

Photodissociation: UV irradiation of indole can cause the photodetachment of the hydrogen atom from the N1–H bond, generating an indolyl radical. aip.org While the N1 position in this compound is substituted, the general susceptibility of the indole ring to photochemical reactions remains.

Photoionization: In polar solvents, photoionization can be a significant deactivation pathway for the excited indole molecule. acs.org

Photooxidation: In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of various oxidized products, including 3,3-disubstituted indole-2-ketones in some systems. rsc.org

The presence of the amino group may further influence the photochemical pathways, but it is expected that the compound would exhibit limited stability under prolonged UV exposure.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of indole shows that it begins to thermally degrade at temperatures around 147-150°C. researchgate.net The decomposition of indole itself has been studied at very high temperatures (1050–1650 K), revealing complex pathways. acs.org

Isomerization: The primary thermal reactions are isomerizations involving the opening of the pyrrole ring to form intermediates like benzyl (B1604629) cyanide. acs.org

Fragmentation: At higher temperatures, fragmentation becomes dominant, leading to the formation of smaller, stable molecules. acs.org

While specific TGA data for this compound is not available, it can be inferred from the data for indole that thermal degradation would begin at moderately elevated temperatures, likely leading to a complex mixture of decomposition products.

Table 2: Major Decomposition Products from Indole at High Temperatures (1050-1650 K)

ProductChemical Formula
AcetyleneC₂H₂
Hydrogen CyanideHCN
CyanoacetyleneHC₃N
DiacetyleneC₄H₂
Benzyl cyanideC₆H₅CN
Acetonitrile (B52724)CH₃CN
BenzeneC₆H₆
Source: Based on findings from high-temperature shock tube studies of indole decomposition. acs.org

Theoretical and Computational Chemistry Studies on 2 5 Amino 1h Indol 1 Yl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and a wide range of associated chemical properties.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical and experimental spectra, aiding in structural confirmation. researchgate.net For example, the characteristic vibrational modes for the N-H stretch of the amino group, the C=O stretch of the amide, and various C-H and C-N vibrations of the indole (B1671886) nucleus can be predicted. researchgate.net

Table 1: Predicted Spectroscopic and Physicochemical Properties This table presents computationally predicted properties for 2-(5-Amino-1H-indol-1-YL)acetamide and related structures based on available data.

PropertyPredicted Value for this compoundReference Compound Example
Molecular FormulaC₁₀H₁₁N₃OC₁₀H₁₁N₃O chemscene.com
Molecular Weight189.21 g/mol 189.21 chemscene.com
Topological Polar Surface Area (TPSA)74.04 Ų74.04 Ų chemscene.com
LogP0.70880.7088 chemscene.com
Hydrogen Bond Donors22 chemscene.com
Hydrogen Bond Acceptors33 chemscene.com
Rotatable Bonds22 chemscene.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized over the electron-rich indole ring and the amino substituent, while the LUMO may be distributed across the acetamide (B32628) group and the bicyclic system. materialsciencejournal.org This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would be centers of negative potential, whereas the hydrogens of the amino and amide groups would be regions of positive potential. researchgate.netyoutube.comresearchgate.net

Table 2: Example FMO Analysis from a Related Compound Data from a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, illustrating typical FMO results. materialsciencejournal.org

ParameterEnergy (eV)
HOMO Energy-7.06 eV
LUMO Energy-2.54 eV
Energy Gap (ΔE)4.52 eV
Ionization Potential7.06 eV
Electron Affinity2.54 eV
Hardness2.27 eV

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations can reveal its conformational landscape by exploring the rotation around its single bonds, particularly the C-N bond connecting the acetamide group to the indole ring. This provides insight into the most stable conformations in different environments. Furthermore, by explicitly including solvent molecules (like water) in the simulation box, MD can accurately model solvent effects, showing how hydrogen bonding and other intermolecular interactions with the solvent influence the solute's structure and dynamics. Such simulations are also used to confirm the stability of ligand-protein complexes obtained from docking studies. researchgate.net

In Silico Mechanistic Investigations of Chemical Reactions Involving this compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This allows for the in-silico investigation of reaction mechanisms. For instance, studies on the pyrolysis of simple amides like ethyl acetamide have used molecular orbital methods to identify transition state structures and calculate activation energies, clarifying the reaction pathway. pku.edu.cn

For this compound, similar methods could be applied to investigate its synthesis, degradation pathways, or metabolic transformations. For example, the mechanism of N-alkylation of the indole ring or the hydrolysis of the acetamide group could be studied by locating the relevant transition states and determining the energetic barriers for each step. Such studies provide a detailed, atomistic understanding of chemical reactivity that is often difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and provide mechanistic insights into which molecular properties are key for activity.

While a specific QSAR model for this compound is not available, studies on related indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) demonstrate the approach. nih.gov In that study, researchers used a series of 71 analogues to develop models using multilinear regression and Comparative Molecular Field Analysis (CoMFA). The models revealed that both steric and electrostatic fields are significant predictors of inhibitory activity, suggesting that the size, shape, and charge distribution of substituents on the indole ring are crucial for binding to the enzyme. nih.gov Such a model could be used to predict the potential activity of this compound or guide the design of more potent analogues.

Table 3: Example Data from a QSAR Study on Indoloacetamide Analogues Selected compounds and their inhibitory activities against ICMT, used to build a QSAR model. nih.gov

CompoundSubstituent (Indole Nitrogen)Substituent (Phenyl Ring)Experimental pIC₅₀
CysmethynilPhenylH5.30
Analogue 1Benzyl (B1604629)H4.80
Analogue 2Phenyl4-Methoxy5.30
Analogue 34-FluorophenylH5.70
Analogue 4H4-Trifluoromethyl< 4.30

Molecular Docking and Protein-Ligand Interaction Studies for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-receptor interaction.

For this compound, docking studies could be performed against various putative biological targets. For example, indole derivatives are known to inhibit enzymes like xanthine (B1682287) oxidase (XO) and carbonic anhydrase. nih.govnih.gov A docking study of this compound into the active site of a target protein would predict its binding pose and binding affinity (often expressed as a docking score or binding energy). The analysis would highlight key interactions, such as hydrogen bonds between the amide and amino groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the indole ring. nih.govnih.gov

Studies on related indole derivatives have successfully used docking to explain their biological activity. For example, the docking of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives into the active site of xanthine oxidase revealed key hydrogen bonds with residues like Ser876 and Thr1010, rationalizing their inhibitory effect. nih.gov

Table 4: Example Molecular Docking Results for an Indole Analogue Docking results for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide against the Matrix Metalloproteinase-2 (MMP-2) active site. nih.gov

ParameterValue
Protein TargetMMP-2
Binding Energy-7.48 kcal/mol
Interacting Residues (Hydrogen Bonds)Leu83, Ala84, Glu121, His131
Interaction TypeHydrogen bonds, van der Waals forces

Mechanistic Investigations of Biological Activities of 2 5 Amino 1h Indol 1 Yl Acetamide Excluding Clinical Human Trials, Dosage, and Safety

Molecular Target Identification and Ligand-Receptor Interaction Profiling

The initial stages of understanding the biological effects of 2-(5-Amino-1H-indol-1-YL)acetamide and related indole (B1671886) derivatives involve identifying their molecular targets and characterizing their interactions. This is often achieved through a combination of in vitro binding assays and computational modeling.

In Vitro Receptor Binding Assays and Enzyme Kinetics

In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays typically measure the displacement of a radiolabeled ligand from its receptor by the test compound, allowing for the calculation of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Research on various indole-acetamide derivatives has revealed their potential to interact with a range of biological targets. For instance, certain indole derivatives have been shown to have a low affinity for μ- and δ-opioid receptors, while some exhibit Ki values in the low micromolar range for κ-opioid receptors. mdpi.com In the context of cancer research, derivatives have been tested for their ability to inhibit enzymes crucial for cancer cell survival, such as Heme Oxygenase-1 (HO-1). nih.gov Compounds with IC50 values in the low micromolar range against HO-1 were identified as potent inhibitors. nih.gov

It is important to note that the specific binding affinities and enzyme inhibition kinetics for this compound itself are not extensively detailed in the currently available public literature. However, the data from structurally similar compounds provide a framework for potential areas of investigation.

Table 1: Interactive Data on In Vitro Binding and Enzyme Inhibition of Indole Derivatives

Compound Type Target Assay Type Measured Value (Ki, IC50) Finding
Indole-aryl-amide derivatives κ-opioid receptor Receptor Binding Assay Low µM range (Ki) Moderate affinity
Acetamide-based inhibitors Heme Oxygenase-1 (HO-1) Enzyme Inhibition Assay ≤8 µM (IC50) Potent inhibition
N-substituted oxoacetamide derivatives Cancer cell lines (Hela, MCF7, HepG2) Cytotoxicity Assay 10.56 ± 1.14 µM (IC50 for 5r against HepG2) Potent anti-proliferative activity
Pyrazolopyrimidine acetamides Translocator Protein (TSPO) In Vitro Affinity Study 60 pM (Ki for GMA 15) High affinity

Biochemical Pathway Analysis and Modulation Studies

Following the identification of molecular targets, research often proceeds to investigate how a compound modulates specific biochemical pathways. This can involve studying the compound's effect on downstream signaling molecules, enzyme activities within a pathway, or the production of key metabolites.

Studies on indole derivatives have implicated their involvement in several critical cellular pathways:

Apoptosis Induction: Certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been shown to induce apoptosis in cancer cells through the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspases. mdpi.com

Oxidative Stress Pathways: An acetamide (B32628) derivative has been found to sensitize non-small-cell lung cancer cells to camptothecin (B557342) by increasing oxidative stress and activating the JNK pathway. researchgate.net

Receptor Tyrosine Kinase Pathways: Some indole derivatives have been investigated for their ability to modulate pathways mediated by receptors like EGFR. nih.gov

Hormone Receptor Signaling: In the context of prostate cancer, 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives have been identified as androgen receptor (AR) antagonists, blocking AR signaling. osti.gov

While these findings pertain to related compounds, they suggest that this compound could potentially influence similar pathways, warranting further investigation into its specific modulatory effects.

Cellular Mechanistic Studies (In Vitro Cell Line Investigations)

To understand the biological effects of a compound at a cellular level, researchers utilize in vitro studies on various cell lines. These investigations provide insights into how the compound affects fundamental cellular processes.

Effects on Cell Proliferation, Apoptosis, and Cell Cycle Progression

A significant area of research for indole-acetamide derivatives has been their impact on cancer cell proliferation, their ability to induce programmed cell death (apoptosis), and their influence on the cell cycle.

Cell Proliferation: Several studies have demonstrated the antiproliferative activity of indole derivatives against a panel of cancer cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), PC-3 (prostate), A549 (lung), and K562 (leukemia). mdpi.comnih.gov For example, one indole-aryl-amide derivative was active against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. mdpi.com

Apoptosis: Mechanistic studies have shown that some indole derivatives induce apoptosis in a dose-dependent manner. mdpi.comnih.govnih.gov This is often confirmed through techniques like DAPI staining and Annexin V-FITC/PI double staining, which reveal characteristic morphological changes of apoptosis. nih.gov For instance, one compound led to a significant increase in the percentage of late apoptotic K562 cells in a dose-dependent manner. nih.gov

Cell Cycle Arrest: Flow cytometry analysis has revealed that certain indole derivatives can cause cell cycle arrest at specific phases. For example, treatment of HT29 colon cancer cells with an indole derivative led to an accumulation of cells in the G0/G1 phase. mdpi.com Another study on A549 and K562 cells showed that a different derivative blocked the cell cycle in the G2/M phase. nih.gov

Table 2: Interactive Data on Cellular Effects of Indole Derivatives

Compound Type Cell Line Effect Method of Analysis Key Finding
Indole-aryl-amide derivative HT29 (Colon Cancer) Cell Cycle Arrest Flow Cytometry Accumulation in G0/G1 phase
Indole derivative A549 and K562 Apoptosis, Cell Cycle Arrest DAPI Staining, Flow Cytometry Dose-dependent apoptosis, G2/M phase arrest
N-substituted oxoacetamide derivative HepG2 (Liver Cancer) Apoptosis Caspase Activity Assay Caspase-8 dependent apoptosis
N-((1-methyl-1H-indol-3-yl)methyl) derivative HeLa, MCF-7, HT-29 Apoptosis, Cell Cycle Arrest Not specified Dose-dependent apoptosis, G2/M phase arrest

Gene Expression and Proteomic Profiling in Response to this compound

To gain a more comprehensive understanding of the cellular response to a compound, researchers often employ gene expression and proteomic profiling techniques. These methods allow for the simultaneous analysis of thousands of genes or proteins, providing a global view of the cellular changes induced by the compound.

These analyses could reveal novel targets and pathways affected by this compound, providing a deeper understanding of its mechanism of action. For example, such studies could identify the upregulation of pro-apoptotic genes or the downregulation of proteins involved in cell cycle progression, corroborating the findings from cellular assays.

Investigations into Intracellular Signaling Pathways and Targets

Building on the initial findings from cellular and molecular studies, further investigations delve into the specific intracellular signaling pathways modulated by the compound. This often involves examining the phosphorylation status of key signaling proteins or the activity of downstream effectors.

Research on related indole derivatives has pointed to the modulation of several key signaling pathways:

Caspase Cascade: As mentioned earlier, some indole derivatives induce apoptosis by activating the caspase cascade, with specific involvement of initiator caspases like caspase-8. mdpi.com

MAPK Pathways: The activation of the JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, has been linked to the pro-apoptotic effects of certain acetamide derivatives in combination with other agents. researchgate.net

EGFR and p53-MDM2 Pathways: Some indole derivatives have been found to suppress cancer cell growth through the modulation of the EGFR and p53-MDM2 mediated pathways. nih.gov

The elucidation of the specific intracellular signaling pathways affected by this compound is a critical step in fully characterizing its biological activity and therapeutic potential.

Mechanistic Animal Model Studies (Excluding Human Clinical Efficacy or Adverse Effects)

While direct in vivo mechanistic studies on this compound are not extensively available in published literature, the biological actions of structurally related indole and acetamide derivatives in animal models provide a foundation for understanding its potential mechanisms. These studies offer insights into how this class of compounds might engage with biological targets and modulate pathways relevant to neurological functions.

In Vivo Target Engagement and Biomarker Analysis

In the absence of specific data for this compound, the in vivo target engagement and biomarker analysis can be inferred from studies on analogous compounds. For instance, many indole derivatives are known to interact with the serotonergic system. mdpi.comnih.gov Animal studies on related compounds often involve measuring changes in neurotransmitter levels or the expression of specific receptors in brain regions associated with mood and cognition.

One common approach in preclinical animal models is the use of techniques like microdialysis to measure extracellular levels of neurotransmitters such as serotonin (B10506) (5-HT) and dopamine (B1211576) in brain regions like the hippocampus and prefrontal cortex following administration of the compound. mdpi.com Furthermore, ex vivo analysis of brain tissue from treated animals can reveal changes in the expression of protein biomarkers. For example, studies on indole acetic acid, a metabolite of tryptophan, have shown that it can increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of mice under chronic stress. mdpi.comnih.gov BDNF is a crucial biomarker for neurogenesis and synaptic plasticity.

Another key area of investigation for neuroprotective compounds involves biomarkers of oxidative stress and inflammation. nih.govnih.gov In animal models of neurodegeneration, researchers often assess markers such as malondialdehyde (a marker of lipid peroxidation), glutathione (B108866) levels (an endogenous antioxidant), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue. nih.gov While specific biomarker data for this compound is not available, it is plausible that its in vivo evaluation would involve assessing these or similar markers to determine its engagement with pathways related to oxidative stress and neuroinflammation.

Exploration of Biological Effects (e.g., neuroprotective, antidepressant) at a Mechanistic Level in Animal Models

The potential neuroprotective and antidepressant effects of this compound can be explored by examining the mechanisms of its structural relatives in various animal models.

Neuroprotective Effects:

The neuroprotective potential of indole derivatives has been linked to their antioxidant and anti-inflammatory properties. nih.gov In animal models of neurodegenerative diseases, such as those induced by neurotoxins, indole-based compounds have been shown to protect neurons from damage. nih.gov The proposed mechanisms often involve the scavenging of reactive oxygen species (ROS), chelation of metal ions that can catalyze oxidative reactions, and modulation of inflammatory pathways. nih.govnih.gov For example, some indole-phenolic derivatives have demonstrated the ability to reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, in cellular models, suggesting a potential mechanism that could be investigated in vivo. nih.gov

Animal models of ischemia/reperfusion injury are also used to assess neuroprotection. In these models, related acetamide derivatives have been shown to protect vulnerable neurons, such as the CA1 pyramidal neurons in the hippocampus, from ischemic damage. nih.gov The preservation of neuronal function in these models is often assessed through electrophysiological measurements of population spikes. nih.gov

Antidepressant Effects:

The antidepressant-like effects of novel compounds are frequently evaluated in rodent models such as the forced swim test (FST) and the tail suspension test. mdpi.com In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect. Studies on various indole derivatives have demonstrated their efficacy in these models. mdpi.comnih.gov

Mechanistically, the antidepressant action of many indole compounds is attributed to their interaction with the serotonergic system. mdpi.com Some indole derivatives act as agonists or antagonists at specific serotonin receptors, such as 5-HT1A and 5-HT2A. mdpi.com For instance, the administration of certain indole alkylamines has been shown to antagonize reserpine-induced sedation and hypothermia, suggesting a potential monoamine oxidase (MAO) inhibitory action. nih.gov Furthermore, indole acetic acid has been found to enhance the serotonin pathway in both the brain and the gut in mouse models of chronic stress, leading to an attenuation of depression-like behaviors. mdpi.comnih.gov This was associated with the restoration of hypothalamic-pituitary-adrenal (HPA) axis function and increased BDNF expression. mdpi.comnih.gov

Table 1: Summary of Mechanistic Insights from Animal Studies of Related Indole and Acetamide Derivatives

Biological Effect Animal Model Potential Mechanism of Action Key Biomarkers/Endpoints
Neuroprotection Toxin-induced neurodegeneration Antioxidant, anti-inflammatory, anti-amyloid aggregation ROS levels, inflammatory cytokines, amyloid plaque load
Ischemia/reperfusion Protection of vulnerable neurons Neuronal survival, electrophysiological function
Antidepressant Forced Swim Test, Tail Suspension Test Modulation of serotonergic system, MAO inhibition Immobility time, neurotransmitter levels (5-HT, DA)
Chronic Mild Stress HPA axis modulation, increased neurogenesis Corticosterone levels, BDNF expression

Structure-Activity Relationships (SAR) for Mechanistic Biological Effects of this compound Analogues

While specific SAR studies for this compound are not detailed in the available literature, general principles can be derived from research on broader classes of indole and acetamide derivatives. These studies provide a framework for understanding how structural modifications might influence biological activity.

For indole-3-acetamides, which share a core structure with the compound of interest, SAR studies have been conducted in the context of other biological activities, such as antihyperglycemic effects. nih.gov These studies have shown that the nature and position of substituents on the phenyl ring of the acetamide moiety can significantly impact inhibitory activity against enzymes like α-amylase. For example, the presence of halide or methoxy (B1213986) groups at different positions on the phenyl ring can modulate the compound's potency. nih.gov

For compounds targeting serotonin receptors, the substitution pattern on the indole ring is crucial. In a series of indolebutylamines, the introduction of a carboxamide group at the 5-position of the indole ring was found to enhance selectivity for the 5-HT1A receptor. researchgate.net This is particularly relevant for this compound, which possesses an amino group at the 5-position. The electronic properties of this substituent would likely influence the compound's interaction with its biological targets.

Table 2: General Structure-Activity Relationship Principles from Related Indole Derivatives

Structural Moiety Modification Impact on Biological Activity
Indole Ring Substitution at the 5-position (e.g., amino, carboxamide) Can modulate selectivity and affinity for serotonin receptors.
Linkage position in multi-indole structures Affects overall molecular shape and potency.
Acetamide Side Chain Substituents on the amide nitrogen Can influence potency and pharmacokinetic properties.
Length and nature of the linker Critical for optimal interaction with the target protein.

Potential Non Clinical and Material Science Applications of 2 5 Amino 1h Indol 1 Yl Acetamide

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the indole (B1671886) ring, coupled with the functional handles of the primary amine and the acetamide (B32628) group, positions 2-(5-Amino-1H-indol-1-YL)acetamide as a valuable and versatile building block for the construction of more complex molecular architectures.

The 5-aminoindole (B14826) core is a well-established precursor for the synthesis of a wide array of advanced heterocyclic systems. The amino group at the C5 position can be readily diazotized and subsequently converted into a variety of other functional groups, or it can participate in condensation and cyclization reactions to form fused heterocyclic rings. For instance, the Fischer indole synthesis is a classic method for creating the indole core, and derivatives of 5-aminoindole can be used to construct complex, polycyclic indole alkaloids, which are a prominent class of natural products with diverse biological activities. nih.gov The N-acetamide group at the N1 position can influence the electronic properties of the indole ring and can be hydrolyzed to provide a secondary amine for further functionalization.

The synthesis of novel indole derivatives is a cornerstone of medicinal chemistry and drug discovery. mdpi.com The structural motif of this compound can serve as a starting point for creating analogues of natural products or novel heterocyclic scaffolds with potential applications in various fields. For example, N-substituted indoles are explored for their anti-inflammatory and antioxidant properties. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Indole Precursors

Precursor TypeResulting Heterocyclic SystemSynthetic StrategyPotential Application AreaReference
5-AminoindolePyrroloquinoline derivativesCondensation and cyclizationFluorescent probes, Bioimaging nih.gov
Substituted IndolesPolycyclic Indole AlkaloidsFischer Indole Synthesis, Palladium-catalyzed couplingPharmaceuticals nih.gov
5-Bromoindole5-Substituted IndolesHalogen-metal exchangeFunctional materials, Medicinal chemistry arizona.edu
IndoleThiazolidine and Imidazolidine condensed IndolesKnoevenagel condensationDNA-binding agents, Antitumor agents nih.gov

This table is generated based on synthetic strategies for related indole compounds to illustrate the potential of this compound as a synthetic precursor.

The bifunctionality of this compound, with its primary amino group and the potential for polymerization through the indole ring, makes it an attractive monomer for the synthesis of functionalized polymers and dendrimers. The amino group can be used as an initiation site or a point of attachment for polymer chains, while the indole nucleus can be polymerized through chemical or electrochemical methods to form polyindoles. google.comrsc.org

Dendrimers, which are highly branched and well-defined macromolecules, have been functionalized with indole moieties. nih.gov These indole-conjugated dendrimers have been investigated as ligands for biological receptors. nih.gov The N-acetamide group of the title compound could be incorporated into the dendritic structure, potentially influencing its solubility and interaction with biological systems. The synthesis of dendrimers often involves a generational growth from a central core, and monomers with multiple reactive sites are crucial for building these complex architectures. nih.govyoutube.comyoutube.commdpi.com

Table 2: Potential Polymer and Dendrimer Architectures from this compound

Macromolecule TypePotential Synthetic RouteKey Functional Group UtilizedPotential Properties/Applications
Poly(aminoindole)Chemical or electrochemical polymerization5-Amino group and indole ringConductive materials, Sensors
Polyamide-graft-polyindoleCondensation polymerization followed by indole polymerizationAmino group for polyamide formation, Indole for graftingHybrid materials with combined mechanical and electronic properties
Indole-terminated DendrimerConvergent or divergent synthesisAmino group for attachment to dendrimer coreDrug delivery, Bio-imaging

This table outlines hypothetical macromolecular structures that could be synthesized from this compound based on known polymer and dendrimer chemistry.

Application in Materials Science

The electronic and photophysical properties inherent to the indole scaffold suggest that this compound could be a valuable component in the development of novel materials with applications in electronics and sensor technology.

Indole and its derivatives are known to form conductive polymers, often referred to as polyindoles. google.comwikipedia.org These materials have garnered interest for their potential use in electrochromic devices, sensors, and batteries. rsc.org The polymerization of indole can be achieved through chemical or electrochemical oxidation, leading to the formation of a conjugated polymer backbone. The presence of the amino group in this compound could significantly influence the electronic properties of the resulting polymer, such as its conductivity and redox potential. Studies on the electropolymerization of 5-substituted indoles have shown that the nature of the substituent affects the properties of the resulting polymer film. researchgate.netrsc.org For instance, copolymers of indole derivatives with other aromatic compounds like carbazole (B46965) have been synthesized to tune the optical and electrical properties of the resulting materials. nih.gov

The indole nucleus is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and sensors. youtube.com The fluorescence of indole is sensitive to its local environment, making it a useful tool for probing molecular interactions. 5-Aminoindole derivatives, in particular, have been utilized in the design of fluorescent sensors for detecting pH and specific biomolecules like amino acids. nih.govnih.govrsc.org The amino group can act as an electron donor in a photoinduced electron transfer (PET) process, which is a common mechanism for designing "turn-on" fluorescent sensors. selectscience.net The N-acetamide group in this compound could be modified to introduce specific recognition elements, allowing for the development of highly selective fluorescent sensors.

Table 3: Photophysical Properties of Related Indole-Based Fluorescent Probes

Probe BaseTarget AnalyteSensing MechanismEmission ChangeReference
5-AminoindoleLysineReaction-basedFluorescence "turn-on" nih.gov
1-Aminoindole-NaphthalimidepH, ViscosityIntramolecular Charge Transfer (ICT)Colorimetric and Fluorometric changes nih.govrsc.org
5-Substituted IndolesSolvent PolaritySolvatochromismShift in emission wavelength rsc.org
Indole Nucleoside AnaloguesDNA/RNA environmentEnvironment-sensitive fluorescenceChanges in quantum yield and brightness nih.gov

This table summarizes the properties of fluorescent probes based on similar indole scaffolds, suggesting the potential of this compound in sensor applications.

Utilization as a Chemical Probe for Fundamental Biological Research

The structural similarity of the indole nucleus to the side chain of the amino acid tryptophan allows indole-based molecules to interact with various biological targets, including proteins and nucleic acids. nih.gov This mimicry, combined with the potential for fluorescent labeling, makes this compound a candidate for development as a chemical probe for fundamental biological research.

A chemical probe is a small molecule used to study and manipulate biological systems. The 5-aminoindole core of the title compound can serve as a fluorescent reporter group, allowing for the visualization of its localization and interactions within cells. For example, fluorescent probes have been used to image amino acid pools in live cells. nih.gov Furthermore, the N-acetamide and C5-amino groups can be functionalized to introduce reactive groups for covalent labeling of proteins or to attach affinity tags for pull-down experiments, helping to identify the biological binding partners of the molecule. The development of N-substituted indole derivatives as potential biological agents is an active area of research. nih.govumich.edu

Development of Analytical Reagents Based on this compound

The structure of this compound, featuring an indole ring system, suggests a potential for fluorescence. Indole and its derivatives are known for their intrinsic fluorescent properties, which are often sensitive to the local environment. This characteristic is fundamental to the design of fluorescent probes and sensors.

Future research could explore whether this compound's fluorescence changes in the presence of specific analytes, such as metal ions or biologically relevant molecules. The primary amino group on the indole ring could serve as a binding site, and such an interaction could potentially modulate the compound's photophysical properties, leading to a detectable signal. The acetamide side chain could also be modified to introduce other binding sites, potentially creating more selective and sensitive analytical reagents. However, no studies have been published to confirm or quantify these potential properties.

Supramolecular Chemistry and Self-Assembly Applications

The molecular structure of this compound possesses key features that are often exploited in supramolecular chemistry. The presence of both hydrogen bond donors (the amine and amide N-H groups) and hydrogen bond acceptors (the amide carbonyl oxygen) could facilitate self-assembly into higher-order structures.

The flat, aromatic indole core could lead to π-π stacking interactions, which are crucial drivers for the self-assembly of many organic molecules into structures like fibers, gels, or liquid crystals. Researchers could investigate if, under specific conditions (e.g., solvent, pH, temperature), this compound can form supramolecular polymers or hydrogels. Such materials often have applications in areas like drug delivery and tissue engineering. At present, there is no experimental evidence to support these potential applications for this specific compound.

Advanced Analytical Methodologies for 2 5 Amino 1h Indol 1 Yl Acetamide Excluding Dosage/administration

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of a compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 2-(5-Amino-1H-indol-1-YL)acetamide. While specific validated methods for this exact compound are not extensively published, a general approach to method development can be outlined based on the analysis of similar indole (B1671886) and acetamide (B32628) derivatives. nih.govmdpi.comnih.gov

A typical reversed-phase HPLC (RP-HPLC) method would be the initial choice. Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

Key Method Development Parameters:

ParameterTypical Conditions for a Compound like this compound
Stationary Phase (Column) C18 or C8 bonded silica (B1680970) particles (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. For mass spectrometry compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are used. sielc.com
Flow Rate Typically in the range of 0.8 - 1.5 mL/min
Detection UV detection at a wavelength corresponding to the chromophore of the indole ring (e.g., around 220 nm or 280 nm). csic.es A photodiode array (PDA) detector can be used to obtain full UV spectra for peak purity analysis.
Column Temperature Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

Validation of the HPLC method would be performed according to ICH guidelines and would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS is likely not feasible due to its probable low volatility and potential for thermal degradation. However, derivatization of the amino and amide groups to produce more volatile and stable derivatives could enable GC-MS analysis.

Potential Derivatization Strategies:

Derivatization ReagentFunctional Group TargetedResulting Derivative
Silylation reagents (e.g., BSTFA, TMCS)Amino (-NH2), Amide (-CONH2)Trimethylsilyl (TMS) derivatives
Acylation reagents (e.g., Acetic Anhydride, Trifluoroacetic Anhydride)Amino (-NH2)Acetyl or Trifluoroacetyl derivatives

The resulting volatile derivatives can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity capillary column) and detected by a mass spectrometer, which provides both quantitative data and structural information for impurity identification. nih.gov

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, the introduction of a chiral center during synthesis or the presence of chiral impurities would necessitate the use of chiral chromatography to separate the enantiomers. High-performance liquid chromatography using chiral stationary phases (CSPs) is a well-established technique for resolving enantiomers. csic.esmdpi.com

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose) derivatized with phenylcarbamates. researchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the CSP.

Typical Chiral HPLC Method Parameters:

ParameterDescription
Chiral Stationary Phase e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
Detection UV detection is commonly used.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For a compound like this compound, which possesses an amino group and can be protonated, Capillary Zone Electrophoresis (CZE) would be a suitable mode. In CZE, separation is based on the differential migration of ions in an electric field. The method would involve optimizing the background electrolyte (BGE) pH, voltage, and capillary temperature to achieve the desired separation of the main compound from any charged impurities.

Spectrophotometric Methods (UV-Vis) for Quantitative Determination

UV-Visible spectrophotometry can be a simple and rapid method for the quantitative determination of this compound, provided it is the only absorbing species in the sample solution or its absorbance can be distinguished from other components. The indole nucleus exhibits strong UV absorbance. A quantitative method would involve:

Determination of λmax: The wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the compound across the UV-Vis spectrum.

Calibration Curve: A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A calibration curve of absorbance versus concentration would then be plotted.

Sample Analysis: The absorbance of the sample solution would be measured, and the concentration of this compound would be determined from the calibration curve.

This method is particularly useful for in-process controls and dissolution testing where speed and simplicity are advantageous.

Electrochemical Methods for Detection and Characterization

Electrochemical methods can offer highly sensitive detection for electroactive compounds. The indole moiety and the amino group in this compound are susceptible to oxidation, making the compound a candidate for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry.

These methods can be used to:

Characterize Redox Properties: Determine the oxidation potential of the compound.

Develop Sensitive Detectors: An electrochemical detector coupled with HPLC can provide highly sensitive and selective quantification.

Construct Biosensors: The compound or its derivatives could potentially be used in the development of electrochemical sensors. nih.govmdpi.comnih.gov

The development of an electrochemical method would involve selecting an appropriate working electrode (e.g., glassy carbon, carbon paste), a suitable supporting electrolyte, and optimizing the parameters of the specific voltammetric technique.

Challenges and Future Directions in 2 5 Amino 1h Indol 1 Yl Acetamide Research

Methodological Challenges in Synthesis and Scale-Up

The synthesis of 2-(5-Amino-1H-indol-1-YL)acetamide, while not extensively documented, can be inferred to face challenges common to the synthesis of other substituted indoles. The introduction of substituents at both the N1 and C5 positions of the indole (B1671886) ring requires careful strategic planning to ensure regioselectivity and avoid unwanted side reactions.

Scaling up the synthesis of this compound for potential industrial applications presents another set of obstacles. Reactions that are feasible on a laboratory scale may not be directly transferable to large-scale production due to issues with heat transfer, mixing, and purification. The use of hazardous reagents or solvents, common in many indole syntheses, would also need to be addressed to ensure a safe and environmentally friendly process.

ChallengePotential Solution
Regioselectivity in N1-alkylation Orthogonal protecting group strategies for the C5-amino group; Optimization of reaction conditions (base, solvent, temperature) to favor N1-alkylation.
Side reactions and byproduct formation Use of milder and more selective reagents; In-depth mechanistic studies to understand and control reaction pathways.
Purification difficulties Development of efficient crystallization or chromatographic methods; Exploration of salt formation for easier purification.
Scalability of the synthetic route Investigation of flow chemistry techniques for better control over reaction parameters; Development of a convergent synthetic strategy to maximize overall yield.
Use of hazardous materials Exploration of greener solvents and reagents; Development of catalytic methods to reduce stoichiometric waste.

Addressing Specificity and Selectivity in Mechanistic Biological Interactions

The indole nucleus is a privileged scaffold in drug discovery, known to interact with a multitude of biological targets. nih.gov A significant challenge in the development of any new indole derivative, including this compound, is achieving high specificity and selectivity for a desired biological target to minimize off-target effects. The presence of the 5-amino and N1-acetamide groups offers opportunities for tailoring these interactions.

Future research should focus on detailed structure-activity relationship (SAR) studies to understand how modifications to the acetamide (B32628) side chain and the amino group affect binding affinity and selectivity. For instance, derivatization of the 5-amino group could modulate its basicity and introduce new interaction motifs. Similarly, varying the length and substitution of the acetamide chain could fine-tune the compound's interaction with the target's binding pocket.

Exploring Novel Synthetic Pathways and Functionalization Strategies

Overcoming the challenges in the synthesis of this compound will likely require the exploration of novel synthetic methodologies. Recent advances in transition-metal-catalyzed cross-coupling reactions and C-H activation could provide more efficient and regioselective routes to functionalized indoles. researchgate.net

For instance, palladium- or copper-catalyzed N-arylation or N-alkylation methods could offer a direct and milder approach to introduce the acetamide side chain at the N1 position. Similarly, modern C-H functionalization techniques could allow for the direct introduction of the amino group at the C5 position, potentially bypassing the need for multi-step sequences involving nitration and reduction.

Furthermore, post-synthetic functionalization of the this compound scaffold presents a valuable strategy for generating a library of derivatives for biological screening. The 5-amino group serves as a versatile handle for various chemical transformations, including acylation, sulfonylation, and reductive amination, allowing for the rapid exploration of the chemical space around this core structure.

Synthetic StrategyPotential Advantages
Transition-metal catalyzed N-alkylation Milder reaction conditions, improved regioselectivity, broader substrate scope.
C-H functionalization More atom-economical, direct introduction of functional groups, potential for late-stage modification.
Flow chemistry Enhanced safety, better control over reaction parameters, potential for automated synthesis and scale-up.
Enzymatic synthesis High selectivity, environmentally friendly conditions, potential for chiral resolution.

Expanding the Scope of Non-Clinical and Material Science Applications

While the initial focus for many indole derivatives is often in medicinal chemistry, the unique electronic and structural features of this compound suggest potential applications in material science and other non-clinical fields.

The electron-rich indole ring system, coupled with the electron-donating amino group, makes this compound a candidate for applications in organic electronics. Indole derivatives have been investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The N1-acetamide group could influence the packing of the molecules in the solid state, which is a critical factor for charge transport in these devices.

Another potential application lies in the development of sensors. The amino group can be functionalized with reporter molecules, and changes in the spectroscopic properties of the indole core upon binding to an analyte could be used for detection. For example, 5-aminoindole (B14826) has been investigated as a ligand in hydrophobic charge induction chromatography for protein purification.

Interdisciplinary Research Opportunities for this compound

The full potential of this compound can best be realized through interdisciplinary collaborations. The complexity of its synthesis, the breadth of its potential biological activities, and the novelty of its material science applications necessitate a multifaceted research approach.

Chemists will be crucial for developing efficient and scalable synthetic routes. Biologists and pharmacologists will be needed to elucidate its mechanism of action and to identify and validate biological targets. Material scientists can explore its potential in electronic and sensing applications. Furthermore, computational chemists can play a pivotal role in guiding these efforts through predictive modeling.

Collaborations between academic research groups and industrial partners will also be essential to translate fundamental discoveries into practical applications. Such partnerships can provide the resources and expertise needed for preclinical development, material device fabrication, and commercialization.

Development of Advanced Computational Models for Prediction and Design

In the absence of extensive experimental data, computational modeling offers a powerful tool for predicting the properties and guiding the design of new derivatives of this compound. iosrjournals.org Molecular docking and molecular dynamics simulations can be used to predict the binding modes of the compound with various biological targets, helping to prioritize synthetic efforts towards the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed as experimental data becomes available to correlate structural features with biological activity. These models can then be used to predict the activity of virtual compounds, further accelerating the drug discovery process.

For material science applications, computational methods such as Density Functional Theory (DFT) can be employed to calculate the electronic properties of this compound and its derivatives. These calculations can provide insights into their potential as organic semiconductors and help in the design of new materials with optimized properties.

Computational MethodApplication in this compound Research
Molecular Docking Prediction of binding poses and affinities to biological targets.
Molecular Dynamics (MD) Simulations Assessment of binding stability and conformational changes upon binding.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity.
Density Functional Theory (DFT) Calculation of electronic properties for material science applications.
Pharmacophore Modeling Identification of key structural features required for biological activity.

Q & A

Q. What are the standard synthetic routes for 2-(5-amino-1H-indol-1-yl)acetamide and its derivatives?

The synthesis typically involves coupling indole derivatives with acetamide groups. For example, intermediates like 1H-indole-3-carbaldehyde oxime are synthesized by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol. Subsequent reactions with substituted phenyl acetamides yield target compounds. Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., acetic acid) is critical for yield improvement . Key intermediates and reaction conditions are validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

A combination of techniques ensures structural accuracy:

  • X-ray crystallography : Resolves bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) .
  • NMR spectroscopy : Confirms substituent positions via proton and carbon shifts (e.g., indole NH signals at δ 10–12 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns . Computational methods like DFT (B3LYP) further corroborate experimental geometries .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from heat and light .
  • Exposure mitigation : Use fume hoods, gloves, and goggles. For skin contact, wash immediately with water; for inhalation, move to fresh air .
  • Waste disposal : Follow local regulations for organic amines and halogenated compounds. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound analogs?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states. For example, the acetamide group’s electron-withdrawing nature directs electrophilic substitution to the indole’s 5-position. Solvent effects can be modeled using polarizable continuum models (PCM), guiding choices like ethanol for polar intermediates . Computational tools also assess steric hindrance in bulky substituents, aiding in yield prediction .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound derivatives?

Discrepancies often arise from substituent variations and assay conditions. To resolve these:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy, chloro, or bromo groups) and test against standardized cell lines (e.g., HepG2 for anticancer) .
  • Dose-response assays : Compare IC50 values under consistent conditions (e.g., 24–72 hr exposure in RPMI media) .
  • Mechanistic studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) from necrosis .

Q. What strategies resolve structural ambiguities in isomers of this compound derivatives?

Misassignment of ortho-, meta-, or para-isomers can occur during synthesis. To address this:

  • HRMS/MS fragmentation : Differentiates isomers via unique ion clusters (e.g., m/z 284.0716 for meta-chloro derivatives) .
  • Nuclear Overhauser effect (NOE) NMR : Identifies spatial proximity of substituents (e.g., hydroxy groups at 2- vs. 3-positions) .
  • Single-crystal XRD : Unambiguously assigns regiochemistry, as demonstrated in resolving 2-(2-hydroxyphenyl)acetamide vs. 2-(3-hydroxyphenyl)acetamide sulfate .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for indole-acetamide coupling .
  • Bioactivity Testing : Employ 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .
  • Data Reproducibility : Share crystallographic data (CCDC numbers) and NMR spectra (Bruker format) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.